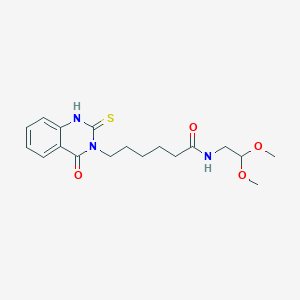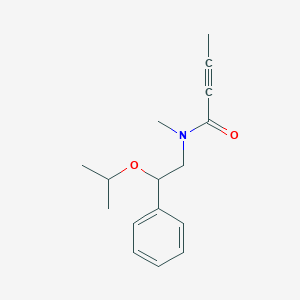![molecular formula C10H10N2O4 B2600246 (E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium CAS No. 339096-75-2](/img/structure/B2600246.png)
(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium is a chemical compound characterized by its unique structure, which includes a nitrophenyl group and an oxidoazanium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium typically involves the reaction of 4-nitrophenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of catalytic reduction, where nanostructured materials serve as catalysts to facilitate the reduction of 4-nitrophenol . The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes utilize advanced nanostructured catalysts to enhance the efficiency and scalability of the reaction. The industrial methods are designed to optimize the reaction conditions, including temperature, pressure, and solvent choice, to achieve maximum yield and cost-effectiveness .
化学反応の分析
Types of Reactions
(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Catalytic reduction is a common reaction, where the nitro group is reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
科学的研究の応用
(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium has several scientific research applications:
Chemistry: It is used as a model compound in studies of catalytic reduction and oxidation reactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: The compound is utilized in the synthesis of advanced materials and nanostructured catalysts.
作用機序
The mechanism by which (E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium exerts its effects involves interactions with molecular targets and pathways. For instance, in catalytic reduction reactions, the compound interacts with the catalyst’s active sites, facilitating electron transfer and reduction of the nitro group . In biological systems, its derivatives may interact with cellular targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
Ethyl 4-nitrobenzoylacetate: This compound shares a similar nitrophenyl structure and is used in similar chemical reactions.
4-nitrophenylacetic acid: Another related compound, often used as a precursor in the synthesis of (E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
特性
IUPAC Name |
N-methyl-3-(4-nitrophenyl)-3-oxopropan-1-imine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-11(14)7-6-10(13)8-2-4-9(5-3-8)12(15)16/h2-5,7H,6H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBIWEXDYPAGHX-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2600164.png)
![ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate](/img/structure/B2600165.png)
![6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2600166.png)


![6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2600170.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2600175.png)
![N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600179.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2600184.png)
![6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one](/img/structure/B2600185.png)
